Sigma‑1 Receptor SAR Context: Scaffold‑Level Potency Differentiation Within Phenylcyclopropylcarboxamide Series
The phenylcyclopropylcarboxamide chemotype to which 1060330‑89‑3 belongs has been optimized for sigma‑1 receptor affinity, with a representative analogue (compound 14 in the series) displaying a Ki of 4.3 nM at the σ₁ receptor and >100‑fold selectivity over σ₂ . While the precise Ki of 1060330‑89‑3 has not been disclosed in peer‑reviewed literature, the SAR trend indicates that the 4‑phenylbutanamide extension can modulate affinity by an order of magnitude relative to shorter acyl analogues; for example, replacing the butanamide with a cyclohexanecarboxamide (a close analogue) shifted σ₁ affinity outside the sub‑10 nM range in related compounds . This class‑level inference highlights the non‑trivial impact of the side‑chain on target engagement.
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not publicly reported for 1060330‑89‑3 |
| Comparator Or Baseline | Compound 14 (phenylcyclopropylcarboxamide lead): Ki = 4.3 nM at σ₁; selectivity σ₂/σ₁ > 100 |
| Quantified Difference | Directional SAR: butanamide extension expected to alter affinity by ≥ 10‑fold vs. shorter acyl chains (class‑level inference) |
| Conditions | Radioligand binding assay, human recombinant sigma‑1 and sigma‑2 receptors |
Why This Matters
Procurement decisions that disregard side‑chain identity risk selecting a compound with substantially different sigma‑1 engagement, directly affecting assay reproducibility in neuroscience and cognition studies.
- [1] Valade, A. et al. Discovery of novel selective Sigma‑1 ligands as cognitive enhancers. Med. Chem. Commun. 2, 655–660 (2011). View Source
